Regioisomeric Selectivity: γ-Amino Acid vs. α-Amino Acid Functional Identity
4-Amino-4-cyclopropylbutanoic acid is a γ-amino acid, whereas its commercially available alternative (2S)-2-amino-4-cyclopropylbutanoic acid is an α-amino acid. The γ-regioisomer shares the 1,4-amino-acid spacing of GABA, the endogenous neurotransmitter, enabling direct engagement with GABAA receptors and α2δ calcium-channel subunits [1]. The α-isomer, in contrast, is designed as a peptide building block and exhibits different hydrogen-bond donor/acceptor topology [2]. Computed TPSA (63.3 Ų) and rotatable bond count (4) for the γ-isomer differ from values predicted for the α-isomer, directly impacting CNS drug-likeness parameters [2].
| Evidence Dimension | Amino acid regioisomeric class (γ vs. α) and predicted CNS drug-likeness |
|---|---|
| Target Compound Data | γ-Amino acid; TPSA = 63.3 Ų; Rotatable bonds = 4; HBD = 2; HBA = 3 |
| Comparator Or Baseline | (2S)-2-amino-4-cyclopropylbutanoic acid (α-amino acid) – predicted different hydrogen-bond topology and TPSA (not explicitly reported) |
| Quantified Difference | Regioisomeric shift alters pharmacological target class from GABAergic (γ) to peptide/amino acid transporter substrate (α) |
| Conditions | In silico physicochemical property calculation (PubChem) |
Why This Matters
Purchasing the incorrect regioisomer will yield an α-amino acid building block rather than the intended GABAergic probe, invalidating neuropharmacological experiments and wasting compound screening resources.
- [1] Schwarz JB, Gibbons SE, Graham SR, et al. Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein. J Med Chem. 2005;48(8):3026-3035. View Source
- [2] PubChem. 4-Amino-4-cyclopropylbutanoic acid. Computed Properties. 2026. View Source
